molecular formula C10H15N B1580524 2-Pentylpyridine CAS No. 2294-76-0

2-Pentylpyridine

Numéro de catalogue B1580524
Numéro CAS: 2294-76-0
Poids moléculaire: 149.23 g/mol
Clé InChI: HSDXVAOHEOSTFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Pentylpyridine is a molecule that contributes to the aroma of various foods, including roasted turkey . It is produced through the Maillard reaction, a complex series of steps that begins with the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids .


Synthesis Analysis

The synthesis of 2-Pentylpyridine is associated with the Maillard reaction . This reaction occurs when foodstuffs are heated to 140–165 ºC .


Molecular Structure Analysis

The molecular formula of 2-Pentylpyridine is C10H15N . Its average mass is 149.233 Da and its monoisotopic mass is 149.120453 Da .


Chemical Reactions Analysis

The Maillard reaction, which produces 2-Pentylpyridine, is a complex series of steps that begins with the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids .


Physical And Chemical Properties Analysis

The boiling point of 2-Pentylpyridine is 102-107 °C . Its density is 0.897 g/mL at 25 °C .

Safety And Hazards

2-Pentylpyridine is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labeling of Chemicals . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Relevant Papers One relevant paper is “Broadly Tuned Odorant Receptor OR1A1 is Highly Selective for 3-Methyl-2,4-nonanedione, a Key Food Odorant in Aged Wines, Tea, and Other Foods” published in Chemical Senses . This paper discusses key food odorants and their detection by odorant receptors. While it does not specifically focus on 2-Pentylpyridine, it provides valuable insights into the broader field of food aroma compounds.

Propriétés

IUPAC Name

2-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062308
Record name 2-Pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid;
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.00 to 107.00 °C. @ 760.00 mm Hg
Record name 2-Pentylpyridine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.901
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentylpyridine

CAS RN

2294-76-0
Record name 2-Pentylpyridine
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Record name 2-Pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name 2-pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name 2-Pentylpyridine
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URL http://www.hmdb.ca/metabolites/HMDB0034893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary source of 2-pentylpyridine formation in food systems?

A1: 2-Pentylpyridine is primarily formed through the Maillard reaction, specifically from the interaction of amino acids and lipid oxidation products. Studies have shown that 2,4-decadienal, a product of lipid oxidation, reacts with various amino acids, especially asparagine and glutamine, to generate 2-pentylpyridine [, , , , , ]. This reaction is significantly enhanced in oil mediums [].

Q2: How does the presence of sucrose impact the formation of 2-pentylpyridine in a heated glycine and soybean oil mixture?

A2: Interestingly, the addition of sucrose inhibits 2-pentylpyridine formation in a heated glycine and soybean oil mixture. While sucrose degradation products like furfurals are formed, pyridines are absent. Research suggests that 2,4-decadienal is crucial for 2-pentylpyridine generation, and other chemicals tested, including sucrose degradation products, decreased pyridine formation [].

Q3: Are there structural isomers of 2-pentylpyridine formed during these reactions, and if so, under what conditions?

A3: Yes, 3-pentylpyridine is another isomer identified, though in lower quantities than 2-pentylpyridine. Both isomers have been found in reactions involving 2,4-decadienal and amino acids, especially asparagine and glutamine [, ]. Notably, while oil mediums favor overall alkylpyridine formation, some isomers like 3-pentylpyridine are primarily observed in aqueous systems [].

Q4: Can phenylalanine, an aromatic amino acid, be converted to other compounds in the presence of 2,4-decadienal?

A4: Yes, research indicates that 2,4-decadienal can convert phenylalanine to styrene. This reaction is favored in dry, anaerobic conditions at a pH of approximately 6 []. The proposed mechanisms involve either an electronic rearrangement of the phenylalanine-decadienal imine or a Michael addition followed by beta-elimination, both leading to styrene, 2-pentylpyridine, carbon dioxide, and hydrogen [].

Q5: Does the presence of 2-pentylpyridine and other similar compounds pose any risk after the digestion of oxidized oils?

A5: Research using an in vitro digestion model suggests that a portion of 2-pentylpyridine and other toxic oxygenated α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal (HNE), can remain bioaccessible after the digestion of oxidized oils. These compounds are distributed across the lipidic, aqueous, and pellet phases of the digested mixture, indicating potential absorption into the systemic circulation []. This highlights the potential health risks associated with consuming oxidized oils.

Q6: What sensory properties are associated with 2-pentylpyridine and related compounds?

A6: 2-Pentylpyridine and its substituted derivatives, along with ethenylpyrazines, are potent flavoring agents. Sensory evaluation by expert panels characterized these compounds as possessing intense green and herbal notes []. This highlights their potential application in flavoring and food industries.

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